molecular formula C6H9NO B2592706 1-Azaspiro[3.3]heptan-2-one CAS No. 51047-68-8

1-Azaspiro[3.3]heptan-2-one

Cat. No.: B2592706
CAS No.: 51047-68-8
M. Wt: 111.144
InChI Key: CTMVADOISWHDEP-UHFFFAOYSA-N
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Description

1-Azaspiro[3.3]heptan-2-one is a spirocyclic compound characterized by a unique structure consisting of a seven-membered ring fused to a three-membered ring with a nitrogen atom incorporated into the ring system. This compound has garnered significant interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azaspiro[3.3]heptan-2-one typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and chlorosulfonyl isocyanate, resulting in the formation of spirocyclic β-lactams. Subsequent reduction of the β-lactam ring with alane yields the desired this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound involves similar steps as the laboratory synthesis, with optimizations for large-scale production. This includes the use of efficient and high-yielding reactions, as well as the employment of robust purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.3]heptan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.3]heptan-2-one involves its interaction with biological targets, mimicking the structure and function of piperidine. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique spirocyclic structure allows it to fit into binding sites that are otherwise inaccessible to linear molecules .

Properties

IUPAC Name

1-azaspiro[3.3]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-4-6(7-5)2-1-3-6/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMVADOISWHDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51047-68-8
Record name 1-azaspiro[3.3]heptan-2-one
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